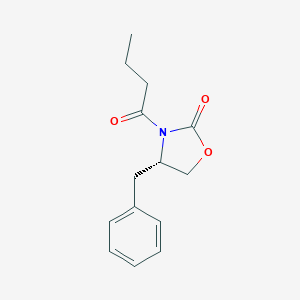

(S)-4-benzyl-3-butyryloxazolidin-2-one

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Eigenschaften

IUPAC Name |

(4S)-4-benzyl-3-butanoyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-2-6-13(16)15-12(10-18-14(15)17)9-11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEJIYTVOUUVHRY-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N1C(COC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)N1[C@H](COC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (S)-4-benzyl-3-butyryloxazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (S)-4-benzyl-3-butyryloxazolidin-2-one, a pivotal chiral auxiliary in modern asymmetric synthesis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Core Chemical and Physical Properties

This compound is a white to off-white solid, belonging to the Evans class of chiral auxiliaries. Its stereodefined structure is instrumental in guiding the stereochemical outcome of a variety of chemical transformations.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₇NO₃ | PubChem[1] |

| Molecular Weight | 247.29 g/mol | PubChem[1] |

| IUPAC Name | (4S)-4-benzyl-3-butanoyl-1,3-oxazolidin-2-one | PubChem[1] |

| CAS Number | 112459-79-7 | PubChem[1] |

| Appearance | White to off-white solid | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in most organic solvents |

Spectroscopic Data

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Chemical Shifts / Peaks |

| ¹H NMR | * Aromatic protons: ~7.20-7.40 ppm (m, 5H) * CH of oxazolidinone ring: ~4.70 ppm (m, 1H) * CH₂ of oxazolidinone ring: ~4.20 ppm (m, 2H) * Benzyl CH₂: ~3.30 ppm (dd, 1H) and ~2.80 ppm (dd, 1H) * Butyryl CH₂ (α to C=O): ~2.90 ppm (t, 2H) * Butyryl CH₂ (β to C=O): ~1.70 ppm (sextet, 2H) * Butyryl CH₃: ~1.00 ppm (t, 3H) |

| ¹³C NMR | * Imide C=O: ~173 ppm * Carbamate C=O: ~153 ppm * Aromatic carbons: ~127-135 ppm * CH of oxazolidinone ring: ~55 ppm * CH₂ of oxazolidinone ring: ~66 ppm * Benzyl CH₂: ~38 ppm * Butyryl CH₂ (α to C=O): ~36 ppm * Butyryl CH₂ (β to C=O): ~18 ppm * Butyryl CH₃: ~13 ppm |

| IR (Infrared) | * Imide C=O stretch: ~1780 cm⁻¹ * Carbamate C=O stretch: ~1700 cm⁻¹ * C-H stretches (aromatic and aliphatic): ~2800-3100 cm⁻¹ |

| Mass Spec. | * [M+H]⁺: ~248.1281 m/z |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the general procedure for the acylation of Evans auxiliaries.

Objective: To synthesize this compound from (S)-4-benzyl-2-oxazolidinone.

Materials:

-

(S)-4-benzyl-2-oxazolidinone

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Butyryl chloride

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 eq) dropwise to the solution. Stir the mixture at -78 °C for 30 minutes.

-

Add butyryl chloride (1.1 eq) dropwise to the solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Diastereoselective Aldol Reaction

This protocol describes a general procedure for a titanium-mediated diastereoselective aldol reaction.

Objective: To perform a diastereoselective aldol addition of the enolate of this compound to an aldehyde.

Materials:

-

This compound

-

Anhydrous dichloromethane (DCM)

-

Titanium(IV) chloride (TiCl₄)

-

N,N-Diisopropylethylamine (DIPEA)

-

Aldehyde (e.g., isobutyraldehyde)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Solvents for chromatography

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Add titanium(IV) chloride (1.1 eq) dropwise, resulting in a colored solution. Stir for 5 minutes.

-

Add N,N-diisopropylethylamine (1.2 eq) dropwise and stir the mixture for 30-60 minutes at -78 °C to form the titanium enolate.

-

Add the aldehyde (1.2 eq) dropwise to the reaction mixture.

-

Stir at -78 °C for 2-3 hours, then allow to warm to 0 °C and stir for an additional hour. Monitor the reaction by TLC.

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Separate the layers and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the product by flash column chromatography to isolate the desired aldol adduct.

Mandatory Visualizations

Caption: Synthesis of this compound.

Caption: Diastereoselective aldol reaction pathway.

Caption: Logic of stereochemical control.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on (S)-4-benzyl-3-butyryloxazolidin-2-one: Structure and Synthesis

This technical guide provides a detailed overview of the structure and synthesis of this compound, a prominent member of the Evans' chiral auxiliaries. These compounds are pivotal in asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers, a critical step in the development of enantiomerically pure pharmaceuticals and other bioactive molecules.[1][2][3][4][5]

Structure and Properties

This compound is a chiral molecule renowned for its utility in directing stereoselective transformations.[4][6] The "(S)" designation refers to the stereochemistry at the 4th position of the oxazolidinone ring, which is substituted with a benzyl group. This specific configuration is crucial for inducing chirality in subsequent reactions.

Chemical Structure:

-

IUPAC Name: (4S)-4-benzyl-3-butanoyl-1,3-oxazolidin-2-one[7]

-

Molecular Formula: C₁₄H₁₇NO₃[7]

-

Molecular Weight: 247.29 g/mol [7]

The core of the molecule is a five-membered oxazolidinone ring. The nitrogen atom of this ring is acylated with a butyryl group, which serves as the reactive site for subsequent enolate formation and alkylation or aldol reactions. The bulky benzyl group at the stereogenic center sterically hinders one face of the enolate, forcing incoming electrophiles to attack from the less hindered face, thus leading to a high degree of diastereoselectivity.[1][6]

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₁₄H₁₇NO₃ |

| Molecular Weight | 247.29 g/mol |

| Appearance | White solid |

| InChI Key | HEJIYTVOUUVHRY-LBPRGKRZSA-N |

| SMILES | CCCC(=O)N1C(COC1=O)CC2=CC=CC=C2 |

Table 1: Physicochemical properties of this compound.[7][8]

Synthesis

The synthesis of this compound is typically a two-step process starting from the commercially available chiral auxiliary, (S)-4-benzyl-2-oxazolidinone. This precursor is first deprotonated with a strong base, followed by acylation with butyryl chloride.

Overall Reaction Scheme:

(S)-4-benzyl-2-oxazolidinone → this compound

Experimental Protocol:

This protocol is a representative procedure based on standard methods for the N-acylation of Evans' auxiliaries.

Materials:

-

(S)-4-benzyl-2-oxazolidinone

-

Butyryl chloride

-

n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of the Oxazolidinone Solution: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve (S)-4-benzyl-2-oxazolidinone (1 equivalent) in anhydrous THF.

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. To this cooled solution, add n-butyllithium (1.05 equivalents) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the resulting solution at -78 °C for 30 minutes.

-

Acylation: Slowly add butyryl chloride (1.1 equivalents) to the reaction mixture. Continue stirring at -78 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and then with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Quantitative Data for Synthesis:

| Reactant/Product | Molar Eq. | Typical Yield (%) | Purity (%) |

| (S)-4-benzyl-2-oxazolidinone | 1.0 | - | >98 |

| n-Butyllithium | 1.05 | - | - |

| Butyryl chloride | 1.1 | - | - |

| This compound | - | 85-95 | >98 |

Table 2: Representative quantitative data for the synthesis.

Role in Asymmetric Synthesis

This compound is primarily used to generate chiral enolates for stereoselective alkylation and aldol reactions. The general workflow involves the formation of a boron or lithium enolate, which then reacts with an electrophile. The chiral auxiliary is subsequently cleaved to yield the desired chiral product and can often be recovered for reuse.[1][4][6]

Logical Workflow for Asymmetric Aldol Reaction:

Caption: Asymmetric aldol reaction workflow.

Synthesis Pathway Diagram:

Caption: Synthesis pathway diagram.

Conclusion

This compound is an indispensable tool in modern asymmetric synthesis. Its robust nature, predictable stereochemical outcomes, and the ability to recover the chiral auxiliary make it a highly valuable reagent for the synthesis of complex chiral molecules in academic and industrial research, particularly in the field of drug development. The synthetic protocol provided herein offers a reliable method for its preparation, enabling researchers to access this key chiral building block.

References

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. uwindsor.ca [uwindsor.ca]

- 3. 手性助剂 [sigmaaldrich.com]

- 4. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. york.ac.uk [york.ac.uk]

- 6. m.youtube.com [m.youtube.com]

- 7. This compound | C14H17NO3 | CID 11010277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (S)-4-Benzyl-3-butyryl-2-oxazolidinone 5 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fr]

(S)-4-benzyl-3-butyryloxazolidin-2-one mechanism of action

An In-depth Technical Guide on the Mechanism of Action of (S)-4-benzyl-3-butyryloxazolidin-2-one

Introduction

This compound is a member of the Evans oxazolidinone family of chiral auxiliaries.[1][2] These compounds are powerful tools in modern organic synthesis, enabling the asymmetric synthesis of target molecules with a high degree of stereochemical control.[2][3] The "mechanism of action" for this compound is not biological but chemical; it functions by being temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction.[2][4] This guide details the core principles of its function, focusing on its application in the diastereoselective alkylation of enolates.

The utility of a chiral auxiliary is predicated on three key features: 1) its straightforward attachment to a substrate, 2) its ability to induce high diastereoselectivity in a reaction, and 3) its facile removal to yield the enantiomerically enriched product, ideally while allowing for the auxiliary's recovery.[3] Evans oxazolidinones excel in all three areas and have been successfully employed in a wide range of stereoselective transformations, including alkylations, aldol additions, and Michael additions.[2][3]

Core Mechanism: Stereoselective Enolate Alkylation

The primary application of this compound is to control the formation of a new stereocenter alpha to a carbonyl group. The mechanism involves a sequence of acylation, stereoselective enolate formation, diastereoselective alkylation, and subsequent removal of the auxiliary.

Acylation of the Chiral Auxiliary

The process begins with the acylation of the parent oxazolidinone, (S)-4-benzyl-2-oxazolidinone, with a butyryl group. This is typically achieved by deprotonating the oxazolidinone with a strong base like n-butyllithium (n-BuLi) at low temperatures, followed by the addition of butyryl chloride.[1][3] An alternative, milder method involves using 4-(dimethylamino)pyridine (DMAP) as an acyl transfer catalyst with butyric anhydride.[3] This step attaches the prochiral carbonyl substrate to the chiral auxiliary, forming the title compound, this compound.

Diastereoselective Enolate Formation

The key to the stereocontrol lies in the conformation of the enolate formed upon deprotonation of the N-butyryl imide. Treatment with a strong, sterically hindered base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS), selectively removes the alpha-proton.[1][3] Due to the steric bulk of the benzyl group at the C4 position of the oxazolidinone, the enolate adopts a rigid, chelated Z-conformation to minimize steric strain.[1][3] In this conformation, the metal cation (e.g., Li⁺) is coordinated by both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring, locking the molecule into a specific geometry.[1]

Face-Selective Alkylation

The fixed conformation of the Z-enolate presents two distinct faces to an incoming electrophile. The bulky benzyl group on the auxiliary effectively shields the top face of the enolate.[4] Consequently, the electrophile (e.g., an alkyl halide) preferentially approaches from the less sterically hindered bottom face.[4][5] This facial bias results in the highly diastereoselective formation of a new stereocenter at the alpha-carbon.

Quantitative Data: Diastereoselectivity of Alkylation

The diastereoselectivity of the alkylation step is typically very high. The ratio of the resulting diastereomers can be determined by methods such as Nuclear Magnetic Resonance (NMR) spectroscopy or gas chromatography (GC).[3]

| Electrophile | Base | Diastereomeric Ratio (Major:Minor) | Reference |

| Allyl Iodide | NaN(TMS)₂ | 98:2 | [3] |

| Benzyl Bromide | LDA | >99:1 | Evans, D. A. et al. (1982) |

| Methyl Iodide | LDA | 99:1 | Evans, D. A. et al. (1982) |

| tert-Butyl Bromoacetate | LiHMDS | >95:5 | Crimmins, M. T. et al. (2000) |

Note: Data for similar N-acyl oxazolidinones are presented to illustrate the high selectivity.

Experimental Protocols

Protocol 1: Synthesis of this compound

This procedure is adapted from standard acylation methods for Evans auxiliaries.[3][6]

-

Setup: A dry, nitrogen-flushed round-bottom flask is charged with (S)-4-benzyl-2-oxazolidinone (1.0 eq) and anhydrous tetrahydrofuran (THF). The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Deprotonation: n-Butyllithium (1.05 eq, solution in hexanes) is added dropwise via syringe. The solution is stirred for 15 minutes.

-

Acylation: Butyryl chloride (1.1 eq) is added dropwise. The reaction mixture is stirred at -78 °C for 30 minutes and then allowed to warm to 0 °C over 1 hour.

-

Quench and Workup: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The mixture is extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the pure N-butyryl oxazolidinone.

Protocol 2: Diastereoselective Alkylation

This protocol is a representative procedure for the alkylation of the N-butyryl imide.[3]

-

Setup: A dry, nitrogen-flushed round-bottom flask is charged with this compound (1.0 eq) and anhydrous THF. The solution is cooled to -78 °C.

-

Enolate Formation: Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq, 1.0 M solution in THF) is added dropwise. The resulting solution is stirred for 30 minutes at -78 °C to ensure complete enolate formation.

-

Alkylation: The electrophile (e.g., allyl iodide, 1.2 eq) is added neat or as a solution in THF. The reaction is stirred at -78 °C for 1-3 hours, or until TLC analysis indicates consumption of the starting material.

-

Quench and Workup: The reaction is quenched with saturated aqueous ammonium chloride and allowed to warm to room temperature. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The diastereomeric ratio of the crude product can be determined by ¹H NMR or GC analysis. The major diastereomer is purified by flash chromatography.

Protocol 3: Auxiliary Cleavage

The chiral auxiliary can be removed to yield various chiral products, such as carboxylic acids, alcohols, or amides.[3][4] A common method to obtain the carboxylic acid is hydrolysis.[3]

-

Setup: The purified alkylated product is dissolved in a 4:1 mixture of THF and water and cooled to 0 °C.

-

Hydrolysis: Aqueous hydrogen peroxide (30%, 4.0 eq) is added, followed by lithium hydroxide (LiOH) (2.0 eq) in water.

-

Stirring: The mixture is stirred at 0 °C for 1-2 hours.

-

Workup: The reaction is quenched by the addition of an aqueous solution of sodium sulfite (Na₂SO₃). The mixture is acidified with HCl and extracted with ethyl acetate.

-

Separation: The organic layer contains the chiral carboxylic acid. The aqueous layer can be basified and extracted to recover the (S)-4-benzyl-2-oxazolidinone auxiliary.

Visualizations

Mechanism of Stereoselective Alkylation

Caption: Reaction mechanism for Evans asymmetric alkylation.

Experimental Workflow

Caption: General experimental workflow for alkylation.

References

- 1. Reagent of the month November– Evans oxazolidinones - Santiago lab [santiago-lab.com]

- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 3. chemistry.williams.edu [chemistry.williams.edu]

- 4. uwindsor.ca [uwindsor.ca]

- 5. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]

- 6. (S)-4-Benzyl-3-(3-methylbutanoyl)oxazolidin-2-one | 104266-90-2 | Benchchem [benchchem.com]

An In-depth Technical Guide to (S)-4-benzyl-3-butyryloxazolidin-2-one

CAS Number: 112459-79-7

Synonyms: (4S)-4-benzyl-3-butanoyl-1,3-oxazolidin-2-one, N-Butyryl-4-(S)-phenylmethyl-2-oxazolidinone

This technical guide provides a comprehensive overview of (S)-4-benzyl-3-butyryloxazolidin-2-one, a chiral auxiliary agent utilized in asymmetric synthesis. The information is tailored for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry. While this specific butyryl derivative is less extensively documented in peer-reviewed literature than its acetyl and propionyl analogs, this guide compiles available data and presents methodologies based on closely related and well-established compounds.

Chemical and Physical Properties

Quantitative data for this compound is primarily available from computational models, with experimental data being sparse in readily accessible literature. The following tables summarize the key physical and chemical properties.

| Identifier | Value | Source |

| Molecular Formula | C₁₄H₁₇NO₃ | PubChem[1] |

| Molecular Weight | 247.29 g/mol | PubChem[1] |

| IUPAC Name | (4S)-4-benzyl-3-butanoyl-1,3-oxazolidin-2-one | PubChem[1] |

| InChI | InChI=1S/C14H17NO3/c1-2-6-13(16)15-12(10-18-14(15)17)9-11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3/t12-/m0/s1 | PubChem[1] |

| InChIKey | HEJIYTVOUUVHRY-LBPRGKRZSA-N | PubChem[1] |

| SMILES | CCCC(=O)N1--INVALID-LINK--CC2=CC=CC=C2 | PubChem[1] |

| Computed Property | Value | Source |

| XLogP3 | 2.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

| Exact Mass | 247.12084340 Da | PubChem[1] |

| Topological Polar Surface Area | 46.6 Ų | PubChem[1] |

| Heavy Atom Count | 18 | PubChem[1] |

Role in Asymmetric Synthesis: The Evans Chiral Auxiliary

This compound belongs to the class of Evans' chiral auxiliaries. These compounds are powerful tools in stereoselective synthesis, enabling the formation of specific stereoisomers. The chiral oxazolidinone moiety is temporarily attached to a prochiral substrate. The steric bulk of the benzyl group at the C4 position of the oxazolidinone ring directs the approach of incoming reagents to one face of the enolate, leading to a highly diastereoselective reaction. This strategy is widely employed in key carbon-carbon bond-forming reactions such as aldol additions and alkylations.

Logical Workflow for Asymmetric Aldol Addition

The following diagram illustrates the general workflow for using an N-acyl oxazolidinone chiral auxiliary in a diastereoselective aldol reaction.

Experimental Protocols

Synthesis of this compound

This procedure is adapted from the synthesis of N-propionyl-(S)-4-benzyl-2-oxazolidinone and is expected to yield the desired product.

Materials:

-

(S)-4-benzyl-2-oxazolidinone

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Butyryl chloride

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

A solution of (S)-4-benzyl-2-oxazolidinone (1.0 equivalent) in anhydrous THF is prepared in a flame-dried, nitrogen-purged flask and cooled to -78 °C.

-

n-Butyllithium (1.05 equivalents) is added dropwise, and the resulting solution is stirred for 15 minutes.

-

Butyryl chloride (1.1 equivalents) is added dropwise, and the reaction mixture is stirred at -78 °C for 30 minutes, then allowed to warm to 0 °C and stirred for an additional 30 minutes.

-

The reaction is quenched by the addition of saturated aqueous NH₄Cl.

-

The mixture is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to afford this compound.

Asymmetric Aldol Reaction using this compound

This is a general procedure for a boron-mediated aldol reaction.

Materials:

-

This compound

-

Anhydrous dichloromethane (DCM)

-

Dibutylboron triflate (Bu₂BOTf)

-

Triethylamine (Et₃N)

-

Aldehyde (e.g., isobutyraldehyde)

-

Phosphate buffer (pH 7)

-

Methanol

-

30% Hydrogen peroxide

Procedure:

-

A solution of this compound (1.0 equivalent) in anhydrous DCM is cooled to -78 °C under a nitrogen atmosphere.

-

Dibutylboron triflate (1.1 equivalents) is added, followed by the dropwise addition of triethylamine (1.2 equivalents). The mixture is stirred for 30 minutes.

-

The aldehyde (1.5 equivalents) is added dropwise, and the reaction is stirred at -78 °C for 2 hours, then at 0 °C for 1 hour.

-

The reaction is quenched by the addition of a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide. The mixture is stirred vigorously for 1 hour.

-

The aqueous layer is extracted with DCM. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous MgSO₄, filtered, and concentrated.

-

The resulting aldol adduct is purified by column chromatography.

Spectroscopic Data (Predicted and Analog-Based)

No experimentally derived spectra for this compound are readily available in the literature. The following table provides expected ¹H and ¹³C NMR chemical shifts based on the analysis of closely related structures, such as the N-propionyl and N-isovaleryl analogs.

| Data Type | Expected Chemical Shifts (ppm) |

| ¹H NMR | δ 7.40-7.20 (m, 5H, Ar-H) , 4.75-4.65 (m, 1H, N-CH), 4.25-4.15 (m, 2H, O-CH₂), 3.35-3.25 (dd, 1H, Ph-CH₂), 3.00-2.85 (m, 2H, CO-CH₂), 2.80-2.70 (dd, 1H, Ph-CH₂), 1.80-1.65 (m, 2H, CH₂-CH₃), 1.05-0.95 (t, 3H, CH₃) |

| ¹³C NMR | δ 173-172 (C=O, butyryl) , 154-153 (C=O, oxazolidinone), 136-135 (Ar-C), 130-127 (Ar-CH), 67-66 (O-CH₂), 56-55 (N-CH), 39-38 (Ph-CH₂), 37-36 (CO-CH₂), 19-18 (CH₂-CH₃), 14-13 (CH₃) |

Biological Activity

There is currently a lack of peer-reviewed studies detailing the specific biological activity of this compound. While some commercial suppliers list it as a negative control for cell sheet migration inhibitors, the primary research supporting this claim is not readily identifiable. The broader class of oxazolidinones includes potent antibiotics (e.g., linezolid), which act by inhibiting bacterial protein synthesis. However, the N-acyl derivatives used as chiral auxiliaries are not typically developed for their biological activity but rather as tools for chemical synthesis. Any potential biological effects of this specific compound would require dedicated investigation.

Signaling Pathways and Experimental Workflows

Given its role as a synthetic intermediate, there is no known direct involvement of this compound in specific biological signaling pathways. Its utility lies in the construction of complex molecules that may, in turn, interact with such pathways.

Synthetic Pathway from L-Phenylalanine

The synthesis of the core (S)-4-benzyl-2-oxazolidinone structure, the precursor to the title compound, originates from the natural amino acid L-phenylalanine. This multi-step process is a common route for preparing a variety of Evans auxiliaries.

Conclusion

This compound is a valuable chiral auxiliary for asymmetric synthesis, enabling the stereocontrolled formation of new chemical entities. While specific experimental data for this compound is limited in the public domain, its synthesis and reactivity can be reliably predicted based on the extensive studies of its close analogs. This guide provides a foundational understanding of its properties and applications for researchers engaged in the synthesis of complex chiral molecules for drug discovery and development. Further experimental characterization of this specific derivative would be a valuable contribution to the field of synthetic organic chemistry.

References

(S)-4-benzyl-3-butyryloxazolidin-2-one molecular weight and formula

This technical guide provides an in-depth overview of (S)-4-benzyl-3-butyryloxazolidin-2-one, a chiral auxiliary agent utilized in asymmetric synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed information on its properties, synthesis, and applications.

Physicochemical Properties

This compound is a white solid compound.[1] Its key quantitative properties are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₇NO₃ | [2] |

| Molecular Weight | 247.29 g/mol | [1][2] |

| IUPAC Name | (4S)-4-benzyl-3-butanoyl-1,3-oxazolidin-2-one | [1][2] |

| CAS Number | 112459-79-7 | [1] |

Applications in Research

This compound is primarily used as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction.

In addition to its role in synthesis, it has been identified as a negative control for cell sheet migration inhibitors, making it a useful tool in cell biology research.[1]

Experimental Protocols

The following is a generalized protocol for the acylation of an Evans oxazolidinone, which is a common method for the synthesis of compounds like this compound. This protocol is based on established methodologies for similar structures.

Materials:

-

(S)-4-benzyloxazolidin-2-one

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi)

-

Butyryl chloride

-

Anhydrous sodium sulfate

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Hexanes

Procedure:

-

Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with (S)-4-benzyloxazolidin-2-one and anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Deprotonation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium is added dropwise, and the mixture is stirred for 30-60 minutes at this temperature to ensure complete formation of the lithium salt.

-

Acylation: Butyryl chloride is added dropwise to the reaction mixture at -78 °C. The reaction is stirred for several hours, allowing it to slowly warm to room temperature.

-

Quenching: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extraction: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield the pure this compound.

Logical Workflow: Use as a Negative Control

The following diagram illustrates the logical workflow for utilizing this compound as a negative control in a cell migration assay.

Caption: Workflow for a cell migration assay using a negative control.

References

An In-Depth Technical Guide to Stereoselective Control with Oxazolidinone Auxiliaries

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of oxazolidinone auxiliaries in stereoselective synthesis. Developed and popularized by David A. Evans and his coworkers, these chiral auxiliaries have become an indispensable tool in modern organic synthesis, enabling the reliable and predictable formation of stereocenters in a variety of carbon-carbon bond-forming reactions. This document details the underlying mechanisms of stereocontrol, provides a collection of detailed experimental protocols, and presents quantitative data for key transformations.

Core Principles of Stereoselective Control

The stereodirecting power of oxazolidinone auxiliaries stems from their ability to create a rigid and sterically defined environment around a prochiral enolate. The chiral centers on the oxazolidinone ring, typically derived from readily available amino acids, effectively shield one face of the enolate, directing the approach of an electrophile to the opposite, less hindered face.[1][2]

The key to this high level of stereocontrol lies in the formation of a well-defined metal enolate. Deprotonation of an N-acyloxazolidinone with a suitable base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), leads to the formation of a chelated (Z)-enolate.[2] The metal cation coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, locking the conformation of the enolate and presenting a highly organized chiral template for the incoming electrophile.

Key Applications and Reaction Mechanisms

Oxazolidinone auxiliaries are versatile and have been successfully employed in a wide range of stereoselective transformations, including alkylations, aldol reactions, and Diels-Alder reactions.[1]

Asymmetric Alkylation

The alkylation of enolates derived from N-acyloxazolidinones provides a powerful method for the enantioselective synthesis of α-substituted carboxylic acids. The reaction proceeds via the aforementioned (Z)-enolate, with the bulky substituent at the C4 position of the oxazolidinone ring effectively blocking one face of the enolate.[1] Activated electrophiles, such as allylic and benzylic halides, are excellent substrates for this reaction.[1]

Asymmetric Aldol Reactions

The Evans aldol reaction is a cornerstone of asymmetric synthesis, allowing for the stereocontrolled formation of two contiguous stereocenters.[2] The reaction between a boron (Z)-enolate of an N-acyloxazolidinone and an aldehyde proceeds through a highly ordered, chair-like six-membered transition state, famously described by the Zimmerman-Traxler model.[3][4] The substituents on both the enolate and the aldehyde occupy equatorial positions to minimize steric interactions, leading to the formation of the syn-aldol product with high diastereoselectivity.[3][5]

Quantitative Data Summary

The following tables summarize typical yields and diastereoselectivities for key reactions employing common oxazolidinone auxiliaries. Diastereomeric ratios (d.r.) are often determined by ¹H NMR spectroscopy or chromatographic methods.[6]

Table 1: Asymmetric Alkylation of N-Propionyloxazolidinones

| Auxiliary Substituent (R) | Electrophile (E-X) | Base | Solvent | Temp (°C) | Yield (%) | d.r. |

| Benzyl | Allyl Iodide | NaHMDS | THF | -78 | 85 | 98:2 |

| Isopropyl | Benzyl Bromide | LDA | THF | -78 | 90 | >99:1 |

| Phenyl | Methyl Iodide | KHMDS | Toluene | -78 | 88 | 95:5 |

| tert-Butyl | Ethyl Iodide | LiHMDS | THF | -78 | 92 | >99:1 |

Table 2: Asymmetric Aldol Reaction with Various Aldehydes

| Auxiliary Substituent (R) | Aldehyde | Lewis Acid | Base | Solvent | Temp (°C) | Yield (%) | d.r. (syn:anti) |

| Isopropyl | Isobutyraldehyde | Bu₂BOTf | DIPEA | CH₂Cl₂ | 0 | 85 | >99:1 |

| Benzyl | Benzaldehyde | Bu₂BOTf | DIPEA | CH₂Cl₂ | 0 | 91 | 98:2 |

| Phenyl | Acetaldehyde | TiCl₄ | DIPEA | CH₂Cl₂ | -78 | 80 | 95:5 |

| Isopropyl | Propionaldehyde | Bu₂BOTf | Et₃N | CH₂Cl₂ | 0 | 88 | >99:1 |

Experimental Protocols

The following are representative experimental procedures for the key steps in a typical asymmetric synthesis using an oxazolidinone auxiliary.

Protocol 1: Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone

This protocol describes the synthesis of a commonly used oxazolidinone auxiliary from (1S,2R)-(-)-norephedrine.[1]

Materials:

-

(1S,2R)-(-)-Norephedrine

-

Diethyl carbonate

-

Potassium carbonate

-

Dichloromethane

-

Hexane

-

Ethyl acetate

-

Magnesium sulfate

Procedure:

-

To a round-bottom flask equipped with a distillation apparatus, add (1S,2R)-norephedrine (1.0 eq), diethyl carbonate (2.3 eq), and potassium carbonate (2.1 eq).

-

Heat the mixture in an oil bath at 160 °C. Ethanol will begin to distill.

-

Continue heating for approximately 5 hours, or until the distillation ceases.

-

Cool the reaction mixture to room temperature and dilute with dichloromethane.

-

Wash the organic layer with water (2x), dry over magnesium sulfate, and concentrate in vacuo.

-

Recrystallize the crude solid from a hexane-ethyl acetate mixture to afford the pure oxazolidinone as white crystals.

Protocol 2: N-Acylation of an Oxazolidinone

This procedure details the acylation of the oxazolidinone auxiliary.[7]

Materials:

-

Oxazolidinone auxiliary

-

Propionic anhydride

-

4-(Dimethylamino)pyridine (DMAP)

-

Toluene or THF

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Magnesium sulfate

Procedure:

-

Dissolve the oxazolidinone auxiliary (1.0 eq) and DMAP (0.1 eq) in toluene or THF.

-

Add propionic anhydride (1.5 eq) dropwise to the solution at room temperature.

-

Stir the reaction mixture overnight at room temperature or heat to reflux for 30 minutes to shorten the reaction time.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with saturated aqueous sodium bicarbonate (2x) and brine (1x).

-

Dry the organic layer over magnesium sulfate, filter, and concentrate in vacuo to yield the N-propionyl oxazolidinone.

Protocol 3: Diastereoselective Alkylation

This protocol outlines the alkylation of the N-acyloxazolidinone.[7]

Materials:

-

N-Propionyloxazolidinone

-

Sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M in THF)

-

Allyl iodide

-

Anhydrous THF

-

Saturated aqueous ammonium chloride

Procedure:

-

Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add the NaHMDS solution (1.05 eq) dropwise, maintaining the temperature at -78 °C. Stir for 30 minutes.

-

Add allyl iodide (1.2 eq) dropwise to the enolate solution.

-

Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by adding saturated aqueous ammonium chloride.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to separate the diastereomers.

Protocol 4: Cleavage of the Oxazolidinone Auxiliary

This procedure describes the removal of the chiral auxiliary to yield the chiral carboxylic acid.[3]

Materials:

-

Alkylated N-acyloxazolidinone

-

30% Hydrogen peroxide

-

Lithium hydroxide

-

Tetrahydrofuran (THF)

-

Water

-

Sodium sulfite

-

Diethyl ether

Procedure:

-

Dissolve the alkylated product (1.0 eq) in a mixture of THF and water (3:1).

-

Cool the solution to 0 °C in an ice bath.

-

Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of lithium hydroxide (2.0 eq).

-

Stir the reaction at 0 °C for 2-4 hours.

-

Quench the reaction by adding an aqueous solution of sodium sulfite.

-

Stir for an additional 30 minutes at room temperature.

-

Concentrate the mixture in vacuo to remove the THF.

-

Extract the aqueous layer with diethyl ether to recover the chiral auxiliary.

-

Acidify the aqueous layer with HCl and extract with ethyl acetate to isolate the chiral carboxylic acid.

Visualization of the Asymmetric Synthesis Workflow

The following diagram illustrates the general workflow for utilizing an oxazolidinone auxiliary in asymmetric synthesis.

Conclusion

Oxazolidinone auxiliaries represent a robust and highly predictable method for controlling stereochemistry in a variety of important synthetic transformations. Their ready availability, ease of introduction and removal, and the high levels of diastereoselectivity they impart make them a valuable tool for academic and industrial chemists alike. This guide has provided a foundational understanding of their application, supported by quantitative data and detailed experimental protocols, to aid researchers in the successful implementation of this powerful synthetic strategy.

References

- 1. Transition state models for probing stereoinduction in Evans chiral auxiliary-based asymmetric aldol reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Stereoselective Conjugate Radical Additions: Application of a Fluorous Oxazolidinone Chiral Auxiliary for Efficient Tin Removal - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemistry.williams.edu [chemistry.williams.edu]

A Technical Guide to Evans Auxiliaries: Principles and Practices in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Since their introduction by David A. Evans and colleagues in the early 1980s, oxazolidinone-based chiral auxiliaries have become one of the most reliable and powerful tools in modern asymmetric synthesis.[1][2] These auxiliaries, temporarily installed on a prochiral substrate, offer exceptional stereocontrol in a variety of carbon-carbon bond-forming reactions, most notably enolate alkylations and aldol additions. Their widespread adoption in both academic and industrial settings, particularly in the early stages of drug development and the total synthesis of complex natural products, is a testament to their reliability, predictability, and versatility. This guide provides an in-depth overview of the discovery, mechanism, and practical application of Evans auxiliaries, complete with quantitative data, detailed experimental protocols, and logical diagrams to illustrate core concepts.

Discovery and Development

The concept of the chiral auxiliary was introduced to temporarily incorporate a stereogenic unit into a compound to direct the stereochemical outcome of a subsequent reaction. The breakthrough work by David A. Evans, detailed in seminal publications in 1981 and 1982, established N-acyloxazolidinones as exceptionally effective chiral auxiliaries.[1][3] These auxiliaries are typically derived from readily available and inexpensive chiral amino acids, such as L-valine and L-phenylalanine, making both enantiomeric forms accessible. The initial reports highlighted their remarkable ability to direct highly diastereoselective alkylation and aldol reactions, providing a practical and predictable method for establishing absolute stereochemistry at α- and β-carbonyl positions.[1][3]

Mechanism of Stereocontrol

The high degree of stereoselectivity achieved with Evans auxiliaries stems from a combination of steric and conformational effects. The process involves three key stages: attachment of the auxiliary, diastereoselective C-C bond formation, and removal of the auxiliary.

-

Enolate Formation : The N-acyl oxazolidinone is deprotonated using a strong base (e.g., LDA for alkylations) or a Lewis acid and a weaker base (e.g., Bu₂BOTf and an amine for aldol reactions) to form a rigid metal or boron enolate. Due to steric interactions, the formation of the Z-enolate is strongly favored.[1][4]

-

Diastereoselective Reaction : The chiral auxiliary, with its bulky substituent at the C4 position (e.g., isopropyl from valine or benzyl from phenylalanine), effectively blocks one face of the planar enolate. The metal cation (Li⁺, Na⁺) or boron atom chelates with both the enolate oxygen and the carbonyl oxygen of the auxiliary, locking the system into a rigid conformation. This forces the incoming electrophile (an alkyl halide or an aldehyde) to approach from the less sterically hindered face.

-

Zimmerman-Traxler Model (Aldol Reactions) : In the case of aldol reactions, the stereochemical outcome is rationalized by the Zimmerman-Traxler model, which posits a six-membered, chair-like transition state.[4] The chelated Z-enolate reacts with the aldehyde, which orients its largest substituent into a pseudo-equatorial position to minimize 1,3-diaxial interactions, leading reliably to the syn-aldol product.[1]

Quantitative Data Presentation

The effectiveness of Evans auxiliaries is demonstrated by the consistently high diastereoselectivities achieved across a range of substrates.

Table 1: Diastereoselective Alkylation of Evans Auxiliaries

(Data compiled from Evans, D. A.; et al. J. Am. Chem. Soc. 1982, 104, 1737-1739)

| N-Acyl Group | Electrophile (R-X) | Base/Solvent | Yield (%) | Diastereomeric Ratio |

| Propionyl | Benzyl bromide | LDA/THF | 80-92 | >99:1 |

| Propionyl | Methyl iodide | LDA/THF | 90-95 | 98.5:1.5 |

| Propionyl | Allyl iodide | NaN(TMS)₂/THF | 77 | 98:2[5] |

| Butyryl | Ethyl iodide | LDA/THF | 85-94 | >99:1 |

| Phenylacetyl | Isopropyl iodide | NaHMDS/THF | 78-85 | 98:2 |

Table 2: Diastereoselective Boron-Mediated Aldol Reactions

(Data compiled from Evans, D. A.; et al. J. Am. Chem. Soc. 1981, 103, 2127-2129)

| N-Acyl Group | Aldehyde (R-CHO) | Yield (%) | Diastereomeric Ratio (syn:anti) |

| Propionyl | Isobutyraldehyde | 80-90 | >99:1 |

| Propionyl | Benzaldehyde | 85 | >99:1 |

| Propionyl | Propionaldehyde | 75-85 | 97:3 |

| Propionyl | n-Octanal | 85 | >99:1[4] |

| Acetyl | Benzaldehyde | 70-80 | 95:5 |

Experimental Protocols

The following are detailed, representative procedures for the use of Evans auxiliaries.

Protocol 1: Preparation of N-Propionyl Oxazolidinone

(Adapted from Gage, J. R.; Evans, D. A. Org. Synth. 1990, 68, 83)

-

Setup : A dry 500-mL round-bottom flask equipped with a magnetic stir bar is charged with (S)-4-(phenylmethyl)-2-oxazolidinone (17.7 g, 0.100 mol) and capped with a rubber septum. The flask is flushed with dry nitrogen.

-

Dissolution & Cooling : Anhydrous tetrahydrofuran (THF, 300 mL) is added via cannula, and the resulting solution is cooled to -78 °C using a dry ice/acetone bath.

-

Deprotonation : A solution of n-butyllithium in hexanes (1.47 M, 68.3 mL, 0.101 mol) is added via cannula over a 10-minute period.

-

Acylation : Freshly distilled propionyl chloride (9.6 mL, 0.11 mol) is added in one portion by syringe.

-

Reaction & Quench : The solution is stirred for 30 minutes at -78 °C, then allowed to warm to room temperature over 30 minutes. The reaction is quenched by adding 60 mL of saturated aqueous ammonium chloride.

-

Workup & Purification : The bulk of the organic solvents is removed by rotary evaporation. The remaining slurry is extracted with dichloromethane (2 x 80 mL). The combined organic layers are washed with 1 M NaOH (75 mL) and brine (75 mL), dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting oil is crystallized from the refrigerator to yield the N-acylated product.

Protocol 2: Asymmetric Aldol Reaction (Boron-Mediated)

(Adapted from Gage, J. R.; Evans, D. A. Org. Synth. 1990, 68, 83)

-

Setup : A dry 2-L flask is charged with the N-propionyl oxazolidinone from Protocol 1 (21.2 g, 0.091 mol), sealed with a septum, and flushed with nitrogen. Anhydrous dichloromethane (200 mL) is added, and the solution is cooled to 0 °C.

-

Enolate Formation : Di-n-butylboron triflate (1.0 M in CH₂Cl₂, 100 mL, 0.100 mol) is added dropwise over 20 minutes, keeping the internal temperature below 2 °C. The mixture is stirred for 30 minutes. Triethylamine (15.2 mL, 0.109 mol) is then added dropwise over 15 minutes. The resulting solution is stirred for an additional 30 minutes at 0 °C.

-

Aldehyde Addition : The reaction mixture is cooled to -78 °C. A pre-cooled (-78 °C) solution of isobutyraldehyde (9.2 mL, 0.100 mol) in 50 mL of dichloromethane is added via cannula over 30 minutes.

-

Reaction & Quench : The reaction is stirred for 2 hours at -78 °C, then warmed to 0 °C and stirred for 1 hour. The reaction is quenched by the addition of 100 mL of pH 7 phosphate buffer. Methanol (300 mL) and a 2:1 solution of methanol/30% H₂O₂ (300 mL) are added. The mixture is stirred vigorously at 0 °C for 1 hour.

-

Workup & Purification : The volatiles are removed by rotary evaporation. The remaining aqueous slurry is extracted with diethyl ether (3 x 500 mL). The combined organic layers are washed with 5% NaHCO₃ and brine, dried over MgSO₄, filtered, and concentrated. The crude solid is recrystallized from ethyl acetate/hexane to yield the pure syn-aldol adduct with >97% diastereomeric purity.

Protocol 3: Cleavage of the Chiral Auxiliary

The auxiliary can be removed to reveal various functional groups without racemization of the newly formed stereocenters.

-

To Carboxylic Acid : Hydrolysis using lithium hydroperoxide (LiOH/H₂O₂) in a THF/water mixture is a standard and effective method.

-

To Primary Alcohol : Reductive cleavage using lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) in a solvent like THF or diethyl ether yields the corresponding primary alcohol.

-

To Weinreb Amide : Treatment with the trimethylaluminum-N,O-dimethylhydroxylamine complex allows for direct conversion to the Weinreb amide, a versatile intermediate for ketone synthesis.

Visualizations of Key Concepts

The following diagrams illustrate the logical flow and mechanistic underpinnings of synthesis using Evans auxiliaries.

References

Methodological & Application

Application Notes and Protocols: Formation of the Boron Enolate from (S)-4-benzyl-3-butyryloxazolidin-2-one and its Diastereoselective Aldol Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the generation of the (Z)-boron enolate from (S)-4-benzyl-3-butyryloxazolidin-2-one, a widely used Evans chiral auxiliary, and its subsequent diastereoselective aldol reaction with an aliphatic aldehyde. The "soft" enolization is achieved using di-n-butylboron triflate and a tertiary amine base, which reliably affords the Z-enolate.[1][2] This enolate undergoes a highly stereocontrolled aldol addition, proceeding through a chair-like Zimmerman-Traxler transition state to yield the corresponding syn-aldol adduct with excellent diastereoselectivity.[1][3] This methodology is a cornerstone in asymmetric synthesis, providing a predictable and efficient route to chiral β-hydroxy carbonyl compounds, which are key intermediates in the synthesis of natural products and pharmaceuticals.

Introduction

The use of chiral auxiliaries to direct the stereochemical outcome of chemical reactions is a powerful strategy in modern organic synthesis. The oxazolidinone auxiliaries developed by David A. Evans are among the most reliable and widely utilized for stereoselective enolate reactions. The enolization of N-acyloxazolidinones, such as this compound, with boron triflates provides a geometrically defined (Z)-enolate. The bulky benzyl group of the chiral auxiliary effectively shields one face of the enolate, leading to a highly diastereoselective reaction with electrophiles like aldehydes. This application note details the protocol for this key transformation and presents the expected outcomes.

Data Presentation

The following table summarizes typical yields and diastereoselectivities for the boron-mediated aldol reaction of N-acyloxazolidinones with various aldehydes, based on literature precedents for similar substrates.

| Aldehyde | Yield (%) | Diastereomeric Ratio (syn:anti) |

| Isobutyraldehyde | 85-95 | >99:1 |

| Propionaldehyde | 80-90 | >99:1 |

| Benzaldehyde | 75-85 | >99:1 |

Note: The data presented are representative values from literature on Evans aldol reactions and may vary depending on the specific reaction conditions and substrate.

Signaling Pathways and Logical Relationships

The stereochemical outcome of the Evans aldol reaction is dictated by the formation of a rigid, chair-like transition state. The chiral auxiliary directs the approach of the aldehyde, leading to the preferential formation of the syn-aldol product.

Caption: Logical flow of the Evans aldol reaction.

Experimental Workflow

The following diagram outlines the general workflow for the diastereoselective aldol reaction.

Caption: Step-by-step experimental workflow.

Experimental Protocols

Materials:

-

This compound

-

Di-n-butylboron triflate (n-Bu₂BOTf)

-

Triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA)

-

Aldehyde (e.g., isobutyraldehyde)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Methanol (MeOH)

-

30% Hydrogen peroxide (H₂O₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium sulfite (Na₂SO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa

-

Nitrogen or argon inlet

-

Syringes

-

Low-temperature thermometer

-

Ice bath

-

Dry ice/acetone bath

-

Rotary evaporator

-

Chromatography equipment

Protocol for Boron Enolate Formation and Aldol Reaction:

-

To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 equiv).

-

Dissolve the oxazolidinone in anhydrous dichloromethane (to a concentration of approximately 0.1 M).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add di-n-butylboron triflate (1.1 equiv) via syringe.

-

After stirring for 15 minutes at 0 °C, cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Add triethylamine (1.2 equiv) dropwise via syringe. The solution should become pale yellow, indicating the formation of the boron enolate. Stir for 30 minutes at -78 °C.

-

Add the aldehyde (1.2 equiv) dropwise to the enolate solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 1 hour.

-

Quench the reaction by adding a phosphate buffer (pH 7), followed by methanol and a 2:1 mixture of methanol and 30% hydrogen peroxide.

-

Stir the mixture vigorously at 0 °C for 1 hour.

-

Concentrate the reaction mixture under reduced pressure to remove the organic solvents.

-

Extract the aqueous residue with dichloromethane (3 x volume).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate, saturated aqueous sodium sulfite, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure syn-aldol adduct.

Note on Auxiliary Removal:

The chiral auxiliary can be removed under various conditions to yield the corresponding carboxylic acid, alcohol, or aldehyde. A common method involves hydrolysis with lithium hydroperoxide (LiOOH).

Conclusion

The boron-mediated enolization of this compound provides a reliable and highly stereoselective method for the synthesis of syn-aldol adducts. The detailed protocol and accompanying information in this application note serve as a valuable resource for researchers in the fields of organic synthesis and drug development, enabling the efficient and predictable construction of complex chiral molecules.

References

Troubleshooting & Optimization

Technical Support Center: Diastereoselective Aldol Reactions with (S)-4-benzyl-3-butyryloxazolidin-2-one

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing (S)-4-benzyl-3-butyryloxazolidin-2-one to improve diastereoselectivity in aldol reactions.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in an aldol reaction?

A1: this compound is a chiral auxiliary, a molecule that is temporarily incorporated into a reactant to control the stereochemical outcome of a reaction. In the context of an aldol reaction, it directs the nucleophilic attack of the enolate onto the aldehyde from a specific face, leading to a high degree of diastereoselectivity.[1][2] This is crucial for the synthesis of complex molecules with specific stereochemistries, such as many pharmaceutical compounds.

Q2: What is the expected stereochemical outcome of an Evans aldol reaction using this auxiliary?

A2: The Evans aldol reaction, particularly when using a boron triflate to generate the enolate, is well-known for producing the syn-aldol product with high diastereoselectivity.[2][3] The stereochemistry is dictated by the Zimmerman-Traxler transition state model, where the bulky benzyl group of the oxazolidinone directs the aldehyde to approach from the less sterically hindered face.[3][4]

Q3: Why is the diastereoselectivity lower for acetate aldol reactions compared to propionate or butyrate aldol reactions with this auxiliary?

A3: The lower diastereoselectivity in acetate aldol reactions is due to the absence of a substituent at the α-position of the enolate.[5] In propionate and butyrate aldol reactions, the α-methyl or α-ethyl group, respectively, has a significant steric interaction with the chiral auxiliary in one of the possible transition states, thus strongly disfavoring it.[5] This steric clash is absent in the acetate aldol, leading to a smaller energy difference between the two transition states and consequently, lower diastereoselectivity.[5]

Q4: Can the chiral auxiliary be recovered and reused?

A4: Yes, one of the advantages of using an Evans-type chiral auxiliary is that it can be cleaved from the aldol product and recovered for reuse, making the process more cost-effective and sustainable.

Troubleshooting Guide

| Problem | Potential Cause | Recommended Solution |

| Low Diastereoselectivity (d.r. < 90:10) | 1. Impure Reagents or Solvents: Moisture or impurities can interfere with the formation of the highly organized transition state. | - Ensure all glassware is oven-dried and cooled under an inert atmosphere (N₂ or Ar).- Use freshly distilled, anhydrous solvents.- Use high-purity aldehydes and other reagents. |

| 2. Incorrect Enolate Geometry: The formation of the Z-enolate is crucial for high syn-selectivity.[3] | - Use a suitable base and Lewis acid combination. For boron enolates, dibutylboron triflate (Bu₂BOTf) with a tertiary amine base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) is standard.[2]- Ensure the enolization temperature is kept low (typically -78 °C to 0 °C) to favor kinetic control. | |

| 3. Inappropriate Lewis Acid: The choice of Lewis acid can significantly impact the transition state geometry.[6] | - For high syn-selectivity, chelating Lewis acids like boron triflates are generally preferred as they favor a closed Zimmerman-Traxler transition state.[7][8]- Non-chelating Lewis acids may lead to open transition states and lower diastereoselectivity. | |

| 4. Reaction Temperature Too High: Higher temperatures can lead to the formation of the undesired diastereomer by overcoming the small energy difference between the transition states. | - Maintain the recommended low temperature throughout the addition of the aldehyde and the initial phase of the reaction. A typical temperature is -78 °C. | |

| 5. Incorrect Stoichiometry: An excess of the base or Lewis acid can sometimes lead to side reactions or affect the enolate geometry. | - Carefully control the stoichiometry of the reagents. Typically, a slight excess of the Lewis acid and base relative to the N-acyloxazolidinone is used. | |

| Low Reaction Yield | 1. Incomplete Enolization: The N-acyl oxazolidinone may not be fully converted to the enolate. | - Ensure the base is added slowly and the solution is stirred for a sufficient amount of time at the appropriate temperature before adding the aldehyde. |

| 2. Aldehyde Decomposition: Some aldehydes are unstable under the reaction conditions. | - Use freshly distilled or purified aldehydes.- Add the aldehyde slowly to the enolate solution at low temperature. | |

| 3. Difficult Work-up: The aldol product may be lost during the extraction or purification steps. | - Follow a carefully designed work-up procedure to quench the reaction and remove the chiral auxiliary. (See Experimental Protocol).- Use appropriate chromatographic techniques for purification. | |

| Formation of "Non-Evans" syn-Adduct | 1. Use of Certain Lewis Acids: Some Lewis acids, particularly with hindered substrates, can lead to the formation of the "non-Evans" syn-diastereomer. | - This is a known phenomenon with certain titanium and other Lewis acids. If the "Evans" syn-adduct is desired, using a boron-based Lewis acid is the most reliable method. |

Quantitative Data

The diastereoselectivity of aldol reactions is highly dependent on the specific substrates and reaction conditions. Below is a table summarizing the diastereomeric ratios (d.r.) obtained in a study using the related N-propionyl-4(S)-benzyl-1,3-thiazolidin-2-one with various aromatic aldehydes. These results provide an indication of the level of selectivity that can be achieved.

| Aldehyde | Diastereomeric Ratio (syn : anti) |

| Benzaldehyde | 95 : 5 |

| 4-Nitrobenzaldehyde | 97 : 3 |

| 4-Chlorobenzaldehyde | 96 : 4 |

| 4-Methoxybenzaldehyde | 90 : 10 |

| 2-Naphthaldehyde | 92 : 8 |

| 2-Furaldehyde | 73 : 27 |

Data adapted from a study on a closely related thiazolidinone auxiliary, which is expected to exhibit similar stereocontrol.[9][10][11]

Experimental Protocols

Acylation of (S)-4-benzyl-2-oxazolidinone with Butyryl Chloride

A solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. n-Butyllithium (1.05 eq) is added dropwise, and the mixture is stirred for 15 minutes. Butyryl chloride (1.1 eq) is then added dropwise, and the reaction is stirred for 30 minutes at -78 °C before being allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product, this compound, is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

Diastereoselective Aldol Reaction

The this compound (1.0 eq) is dissolved in anhydrous dichloromethane (DCM) and cooled to 0 °C under an inert atmosphere. Di-n-butylboron triflate (1.1 eq) is added dropwise, followed by the dropwise addition of diisopropylethylamine (1.2 eq). The mixture is stirred at 0 °C for 30 minutes, then cooled to -78 °C. The aldehyde (1.2 eq) is added dropwise, and the reaction is stirred at -78 °C for 2 hours, then at 0 °C for 1 hour. The reaction is quenched with a pH 7 phosphate buffer. The product is extracted, and the combined organic layers are washed, dried, and concentrated. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product before purification by column chromatography.

Removal of the Chiral Auxiliary

The aldol adduct is dissolved in a mixture of THF and water. The solution is cooled to 0 °C, and hydrogen peroxide is added, followed by an aqueous solution of lithium hydroxide. The mixture is stirred at room temperature until the reaction is complete. The chiral auxiliary can be recovered from the reaction mixture by extraction.

Visualizations

Caption: Experimental workflow for the diastereoselective aldol reaction.

Caption: Troubleshooting decision tree for low diastereoselectivity.

Caption: Zimmerman-Traxler model for the Evans syn-aldol reaction.

References

- 1. youtube.com [youtube.com]

- 2. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. coconote.app [coconote.app]

- 5. organic chemistry - Why does acetate aldol with Evans auxiliary give almost no diasteroselectivity? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Connecting the complexity of stereoselective synthesis to the evolution of predictive tools - Chemical Science (RSC Publishing) DOI:10.1039/D4SC07461K [pubs.rsc.org]

- 9. 4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates [scielo.org.mx]

- 10. scielo.org.mx [scielo.org.mx]

- 11. researchgate.net [researchgate.net]

Technical Support Center: Optimizing Reactions with Evans Auxiliaries

Welcome to the technical support center for Evans auxiliaries. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their stereoselective reactions.

Frequently Asked Questions (FAQs)

Q1: What are Evans auxiliaries and why are they used?

Evans auxiliaries are chiral molecules, specifically oxazolidinones, that are temporarily attached to a substrate to control the stereochemical outcome of a reaction.[1][2] They are widely used in asymmetric synthesis to achieve high levels of diastereoselectivity in reactions such as alkylations and aldol additions.[1][3] The bulky substituent on the chiral auxiliary blocks one face of the enolate, forcing the electrophile to attack from the less hindered face, thus leading to a specific stereoisomer.[1][4] After the desired transformation, the auxiliary can be cleaved and recycled.[1][5]

Q2: Which Evans auxiliary should I choose for my reaction?

The choice of the Evans auxiliary depends on the desired stereochemical outcome. The most common auxiliaries are derived from valine and phenylalanine, and both enantiomers are often commercially available.[3][6] For example, different auxiliaries can be used to selectively synthesize all possible stereoisomers of an aldol product by choosing the appropriate combination of the auxiliary and the Lewis acid.[6][7]

Q3: How do I attach the Evans auxiliary to my substrate (acylation)?

Acylation of the Evans auxiliary is typically achieved by deprotonating the oxazolidinone with a strong base like n-butyllithium (n-BuLi) at low temperatures (-78 °C), followed by the addition of an acyl chloride.[1][8] An alternative, milder method involves using propionic anhydride with 4-dimethylaminopyridine (DMAP) as an acyl transfer catalyst.[9]

Q4: How is the chiral auxiliary removed after the reaction?

The auxiliary can be removed under various conditions to yield different functional groups, such as carboxylic acids, esters, alcohols, or Weinreb amides.[4][6] One of the most common methods for cleaving the auxiliary to form a carboxylic acid is through hydrolysis with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[9][10][11] It is crucial to use conditions that do not cause racemization of the newly formed stereocenter.[4]

Troubleshooting Guide

Problem 1: Low Diastereoselectivity in Aldol Reactions

Possible Cause: Incorrect enolate geometry or poor transition state control.

Solutions:

-

Choice of Lewis Acid and Base: For syn-aldol products, the use of dibutylboron triflate (Bu₂BOTf) with a tertiary amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is highly recommended. This combination reliably generates the Z-enolate, which leads to the syn product via a Zimmerman-Traxler transition state.[6][7][12]

-

Temperature Control: Maintain a low reaction temperature (typically -78 °C) during enolate formation and the subsequent reaction with the aldehyde to ensure kinetic control and prevent side reactions.

-

Substrate Considerations: Acetate-derived enolates often give poor diastereoselectivity compared to propionate-derived enolates.[13][14] This is because the methyl group in the propionate system enhances the steric bias in the transition state.[14] For acetate aldols, consider using sulfur-based analogs of Evans auxiliaries, which have shown improved selectivity.[15]

Table 1: Effect of Reaction Conditions on Diastereoselectivity in Evans Aldol Reactions

| Lewis Acid | Base | Solvent | Temperature (°C) | Typical Diastereomeric Ratio (syn:anti) |

| Bu₂BOTf | Et₃N | CH₂Cl₂ | -78 to 0 | >95:5 |

| Sn(OTf)₂ | N-ethylpiperidine | CH₂Cl₂ | -78 | >95:5 |

| TiCl₄ | DIPEA | CH₂Cl₂ | -78 | Varies, can lead to non-Evans syn products |

Problem 2: Low Yield in Alkylation Reactions

Possible Cause: Incomplete enolate formation, side reactions, or decomposition.

Solutions:

-

Base Selection: Strong, non-nucleophilic bases are crucial for complete deprotonation. Lithium diisopropylamide (LDA) and sodium bis(trimethylsilyl)amide (NaHMDS) are commonly used.[3][10]

-

Solvent Effects: The choice of solvent can significantly impact the reaction. For instance, using NaHMDS in a mixture of TMEDA/toluene has been shown to improve yields for challenging quaternizations compared to THF, where deacylation can be a competing pathway.[16]

-

Temperature: Form the enolate at a low temperature (-78 °C) to prevent decomposition. The alkylation step itself may sometimes be performed at a slightly higher temperature, but this should be optimized for each specific substrate.

-

Electrophile Reactivity: Highly reactive electrophiles, such as allyl or benzyl halides, generally give better yields.[10]

Problem 3: Difficulty in Removing the Chiral Auxiliary

Possible Cause: Incorrect cleavage conditions leading to decomposition or racemization.

Solutions:

-

Standard Cleavage to Carboxylic Acid: The LiOH/H₂O₂ method is generally reliable.[9][10] However, this reaction can evolve oxygen, which may be a safety concern on a larger scale.[11] Careful control of the stoichiometry of H₂O₂ can minimize this issue.[11]

-

Alternative Cleavage Methods:

-

To generate esters: Use sodium methoxide in methanol.

-

To generate alcohols: Use reducing agents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄).[4]

-

To generate Weinreb amides: This is a particularly useful transformation that allows for further reaction with organometallic reagents.[6]

-

-

Avoiding Racemization: Vigorous acidic or basic conditions during cleavage can lead to epimerization at the α-carbon.[4] The mild conditions of LiOH/H₂O₂ are generally preferred to preserve stereochemical integrity.

Table 2: Common Methods for Evans Auxiliary Cleavage

| Reagent(s) | Product Functional Group | Typical Conditions |

| LiOH, H₂O₂ | Carboxylic Acid | THF/H₂O, 0 °C |

| LiBH₄ | Alcohol | Et₂O, 0 °C |

| MeOMgBr | Methyl Ester | THF, 0 °C |

| (MeO)MeNH·HCl, AlMe₃ | Weinreb Amide | THF, 0 °C |

Experimental Protocols & Workflows

General Workflow for Evans Auxiliary Mediated Asymmetric Synthesis

Caption: General workflow for asymmetric synthesis using an Evans auxiliary.

Troubleshooting Logic for Low Diastereoselectivity

Caption: Decision tree for troubleshooting low diastereoselectivity.

References

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. Evans’ Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions | CoLab [colab.ws]

- 3. Reagent of the month November– Evans oxazolidinones - Santiago lab [santiago-lab.com]

- 4. uwindsor.ca [uwindsor.ca]

- 5. youtube.com [youtube.com]

- 6. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemistry.williams.edu [chemistry.williams.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]

- 13. echemi.com [echemi.com]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]

- 16. Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Purification of (S)-4-benzyl-3-butyryloxazolidin-2-one Reaction Products

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with (S)-4-benzyl-3-butyryloxazolidin-2-one and related Evans chiral auxiliaries.

Frequently Asked Questions (FAQs)

Q1: What are the standard methods for purifying the product after a reaction involving an N-acyloxazolidinone chiral auxiliary?

The most common purification strategy involves a standard aqueous workup followed by flash column chromatography on silica gel.[1] The typical procedure includes:

-

Quenching the Reaction: The reaction is often quenched with a saturated aqueous solution, such as ammonium chloride (NH₄Cl).[1]

-

Extraction: The product is extracted from the aqueous layer into an organic solvent like ethyl acetate.[1]

-

Washing: The combined organic layers are washed with brine to remove water-soluble impurities.[1]

-

Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.[1]

-

Purification: The crude product is then purified by flash column chromatography. For N-acyloxazolidinones, a common eluent system is a gradient of ethyl acetate in hexanes.[1] Recrystallization from solvents like methanol can also be an effective purification method.[2][3]

Q2: How is the this compound chiral auxiliary typically removed from the product?

Removal of the chiral auxiliary is a critical step and the method depends on the desired functional group of the final product.[4] The N-acyl bond can be cleaved through various methods to yield carboxylic acids, esters, aldehydes, alcohols, or amides.

Q3: My desired product and the chiral auxiliary have very similar Rf values on TLC. How can I improve their separation?

When the product and auxiliary are difficult to separate by standard chromatography, consider the following strategies:

-

Optimize the Solvent System: Experiment with different solvent systems for flash chromatography. Adding a small amount of a more polar solvent or using a different solvent system altogether (e.g., dichloromethane/methanol) can alter selectivity.

-

Derivative Formation: If the product has a suitable functional group (like a hydroxyl group), it can be temporarily converted into a derivative (e.g., a silyl ether). This will significantly change its polarity, allowing for easier separation from the auxiliary. The protecting group can then be removed in a subsequent step.

-